molecular formula C8H11BN2O4 B14080353 (2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid

(2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid

Cat. No.: B14080353
M. Wt: 210.00 g/mol
InChI Key: RUNCORGZYRNEKG-UHFFFAOYSA-N
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Description

(2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyrimidine ring, with a boronic acid functional group. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s interactions with molecular pathways are still under investigation, but it is believed to modulate key biological processes through its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((Tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other boronic acids and enhances its utility in various chemical and biological applications.

Properties

Molecular Formula

C8H11BN2O4

Molecular Weight

210.00 g/mol

IUPAC Name

[2-(oxolan-3-yloxy)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H11BN2O4/c12-9(13)6-3-10-8(11-4-6)15-7-1-2-14-5-7/h3-4,7,12-13H,1-2,5H2

InChI Key

RUNCORGZYRNEKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)OC2CCOC2)(O)O

Origin of Product

United States

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